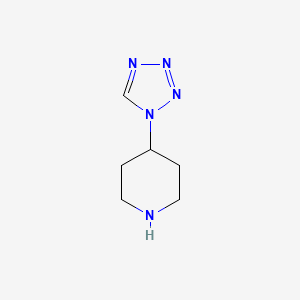

NSC 59984

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 59984 is a small molecule known for its ability to restore wild-type p53 signaling and induce degradation of mutant p53 proteins. This compound has shown significant potential in cancer therapy, particularly in targeting mutant p53-expressing cancer cells .

Méthodes De Préparation

The synthesis of NSC 59984 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .

Analyse Des Réactions Chimiques

NSC 59984 undergoes several types of chemical reactions, including:

Substitution: This compound can participate in substitution reactions, particularly involving its nitro and piperazine groups.

Common reagents and conditions used in these reactions include ROS inducers, phosphorylation agents, and ubiquitination pathways . The major products formed from these reactions include degraded mutant p53 proteins and activated p73 proteins .

Applications De Recherche Scientifique

NSC 59984 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study p53 signaling pathways and protein degradation mechanisms.

Biology: Investigated for its role in inducing cell death in cancer cells through p73 activation and mutant p53 degradation

Medicine: Explored as a potential therapeutic agent for treating cancers that harbor mutant p53, such as colorectal and pancreatic cancers

Industry: Utilized in research and development for new cancer therapies and drug discovery.

Mécanisme D'action

NSC 59984 exerts its effects by targeting mutant p53 proteins for degradation through the ROS-ERK2-MDM2 axis. The compound induces phosphorylation of ERK2 via ROS, which is required for MDM2 phosphorylation at serine-166. This enhances the binding of phosphorylated MDM2 to mutant p53, leading to its ubiquitination and degradation . Additionally, this compound activates p73, which restores wild-type p53 signaling and induces cell death in cancer cells .

Comparaison Avec Des Composés Similaires

NSC 59984 is unique in its dual mechanism of targeting mutant p53 for degradation and activating p73. Similar compounds include:

PRIMA-1: Another small molecule that reactivates mutant p53 but does not target p73.

RITA: A compound that disrupts the p53-MDM2 interaction but does not induce ROS production.

Nutlin-3: Inhibits the p53-MDM2 interaction but lacks the ability to degrade mutant p53.

This compound stands out due to its ability to induce ROS production, leading to the degradation of mutant p53 and activation of p73, making it a promising candidate for cancer therapy .

Propriétés

Numéro CAS |

2643927-71-1 |

|---|---|

Formule moléculaire |

C12H15N3O4 |

Poids moléculaire |

265.3 |

Pureté |

97 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.